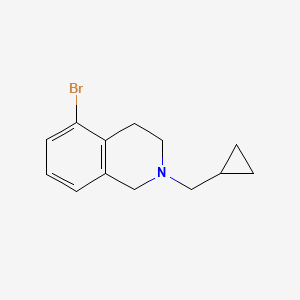
Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a compound with an intriguing structure. Let’s break it down:
Benzyl group: A benzene ring attached to a methyl group.
Piperidine ring: A six-membered saturated heterocycle containing one nitrogen atom.
Pyrazole moiety: A five-membered heterocyclic ring with two nitrogen atoms.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate. One common approach involves the condensation of a piperidine derivative with a pyrazole compound, followed by benzyl esterification. The reaction typically proceeds under mild conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ the following steps:
Piperidine Derivative Synthesis: Start with a piperidine derivative (e.g., 4-(aminomethyl)piperidine).
Pyrazole Formation: React the piperidine derivative with hydrazine to form the pyrazole ring.
Benzyl Esterification: Introduce benzyl chloride or benzyl bromide to esterify the carboxylic acid group.
Análisis De Reacciones Químicas
Reactions::
Oxidation: Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo oxidation reactions, converting the benzyl group or the pyrazole moiety.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl group.
Aplicaciones Científicas De Investigación
Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate finds applications in:
Medicine: Potential drug candidates due to its unique structure and biological properties.
Chemical Biology: Studying cellular processes and interactions.
Industry: As a building block for more complex molecules.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparación Con Compuestos Similares
1H-Pyrazole-4-boronic acid: A boronic acid derivative with a pyrazole ring.
Other pyrazole-containing drugs: E.g., metronidazole, which also contains a pyrazole moiety.
Propiedades
Fórmula molecular |
C17H21N3O3 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
benzyl 4-[(4-hydroxypyrazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c21-16-10-18-20(12-16)11-14-6-8-19(9-7-14)17(22)23-13-15-4-2-1-3-5-15/h1-5,10,12,14,21H,6-9,11,13H2 |
Clave InChI |
GSXLZCYCZAIQGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN2C=C(C=N2)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)











![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)
